Cas no 946293-75-0 (2-phenyl-N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}acetamide)

2-Phenyl-N-{5H,6H,7H-1,2,4-triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a heterocyclic compound featuring a triazolothiazine core linked to a phenylacetamide moiety. This structure imparts potential bioactivity, making it of interest in medicinal chemistry and pharmaceutical research. The compound’s fused triazole and thiazine rings contribute to its stability and reactivity, while the phenylacetamide group may enhance binding affinity to biological targets. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. Applications may include the development of antimicrobial, anti-inflammatory, or CNS-targeting agents, though specific efficacy depends on further pharmacological evaluation. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-phenyl-N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}acetamide structure
946293-75-0 structure
Product Name:2-phenyl-N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}acetamide
CAS No:946293-75-0
MF:C13H14N4OS
MW:274.341460704803
CID:6239215
PubChem ID:27558020
Update Time:2025-05-25

2-phenyl-N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}acetamide
    • CCG-194734
    • SR-01000910594
    • 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
    • F2080-0107
    • 946293-75-0
    • AKOS002069306
    • SR-01000910594-1
    • MFCD09238871
    • N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylacetamide
    • Inchi: 1S/C13H14N4OS/c18-11(9-10-5-2-1-3-6-10)14-12-15-16-13-17(12)7-4-8-19-13/h1-3,5-6H,4,7-9H2,(H,14,15,18)
    • InChI Key: OQBLKZJHGNIGBH-UHFFFAOYSA-N
    • SMILES: S1C2=NN=C(NC(CC3C=CC=CC=3)=O)N2CCC1

Computed Properties

  • Exact Mass: 274.08883226g/mol
  • Monoisotopic Mass: 274.08883226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 85.1Ų

2-phenyl-N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2080-0107-2μmol
2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
946293-75-0 90%+
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F2080-0107-10μmol
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F2080-0107-20μmol
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F2080-0107-1mg
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F2080-0107-2mg
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F2080-0107-3mg
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F2080-0107-4mg
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Life Chemicals
F2080-0107-5mg
2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
946293-75-0 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2080-0107-10mg
2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
946293-75-0 90%+
10mg
$118.5 2023-05-16

2-phenyl-N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}acetamide Related Literature

Additional information on 2-phenyl-N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}acetamide

Recent Advances in the Study of 2-phenyl-N-{5H,6H,7H-1,2,4triazolo[3,4-b][1,3]thiazin-3-yl}acetamide (CAS: 946293-75-0): A Promising Scaffold for Drug Discovery

The compound 2-phenyl-N-{5H,6H,7H-1,2,4triazolo[3,4-b][1,3]thiazin-3-yl}acetamide (CAS: 946293-75-0) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This heterocyclic compound, featuring a unique triazolothiazine core, has attracted significant attention due to its potential biological activities and drug-like properties. Recent studies have explored its synthesis, structural modifications, and pharmacological evaluations, revealing its versatility as a privileged structure in drug design.

In a 2023 study published in the European Journal of Medicinal Chemistry, researchers investigated the kinase inhibitory potential of derivatives based on this scaffold. The lead compound demonstrated remarkable selectivity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values in the low micromolar range. Molecular docking studies revealed that the triazolothiazine moiety forms critical hydrogen bonds with the hinge region of the kinase domain, while the phenylacetamide group occupies a hydrophobic pocket, contributing to the observed selectivity profile.

Another significant development comes from a recent patent application (WO2023052345) that discloses novel derivatives of 946293-75-0 as potential anti-inflammatory agents. The claimed compounds showed potent inhibition of NF-κB signaling in cellular assays, with the parent compound exhibiting an EC50 of 3.2 μM in TNF-α-induced inflammation models. Structural-activity relationship (SAR) studies highlighted the importance of the phenyl ring substitution pattern, with para-fluoro derivatives showing enhanced metabolic stability while maintaining potency.

From a synthetic chemistry perspective, a green chemistry approach to the preparation of 2-phenyl-N-{5H,6H,7H-1,2,4triazolo[3,4-b][1,3]thiazin-3-yl}acetamide was reported in ACS Sustainable Chemistry & Engineering (2023). The improved method utilizes microwave-assisted synthesis in aqueous medium, achieving an 82% yield with significantly reduced reaction time (15 minutes vs. 8 hours conventional heating) and minimal organic solvent usage. This advancement addresses previous challenges in the large-scale production of this scaffold.

Recent pharmacokinetic studies in rodent models have provided encouraging data for this chemical series. The lead compound demonstrated acceptable oral bioavailability (F = 45%) and favorable tissue distribution, with particularly high concentrations observed in liver and lung tissues. These findings support further investigation of this scaffold for hepatic and respiratory diseases. However, the studies also identified potential metabolic liabilities, primarily rapid glucuronidation of the acetamide moiety, which current medicinal chemistry efforts are addressing through strategic structural modifications.

In conclusion, 2-phenyl-N-{5H,6H,7H-1,2,4triazolo[3,4-b][1,3]thiazin-3-yl}acetamide (946293-75-0) represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. The recent research highlights its applicability in kinase inhibition, anti-inflammatory therapy, and possibly other indications yet to be explored. Ongoing structure optimization and mechanistic studies are expected to yield clinical candidates based on this promising core structure in the coming years.

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